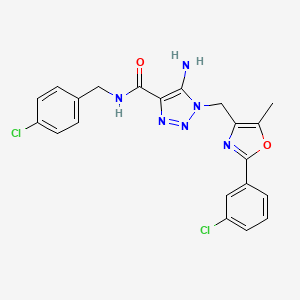
1-acetyl-N-(2-furylmethyl)-5-methylindoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-(2-furylmethyl)-5-methylindoline-6-sulfonamide, also known as AMS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. AMS is a highly versatile compound that has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activities
The compound, specifically its 1,2,4-triazole derivatives, has been found to possess antimicrobial activities . These derivatives have shown good or moderate activities against various test microorganisms .
Chemotherapy Applications
High nitrogen-containing heterocyclic systems, such as this compound, have been attracting increasing interest over the past decade due to their utility in various applications, particularly in chemotherapy .
Antiviral Activities
Indole derivatives, which are part of the compound structure, have shown various biological activities including antiviral properties . This makes the compound potentially useful in the development of new antiviral drugs.
Anti-inflammatory Activities
Indole derivatives have also demonstrated anti-inflammatory activities . This suggests that the compound could be used in the treatment of conditions associated with inflammation.
Anticancer Activities
The compound’s indole derivatives have shown anticancer properties . This indicates potential applications in cancer treatment and the development of new anticancer drugs.
Antidiabetic Activities
Indole derivatives have been found to possess antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of action
Indole derivatives, for example, have been found to bind with high affinity to multiple receptors . Triazole derivatives, commonly known as “azoles”, usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) .
Mode of action
The mode of action of these compounds would depend on their specific targets. For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical pathways
The affected pathways would depend on the specific targets of these compounds. In the case of azole antifungals, the inhibition of ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to cell death .
Result of action
The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, the disruption of fungal cell membrane integrity by azole antifungals leads to fungal cell death .
properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N6O2/c1-12-17(26-21(31-12)14-3-2-4-16(23)9-14)11-29-19(24)18(27-28-29)20(30)25-10-13-5-7-15(22)8-6-13/h2-9H,10-11,24H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIARGAGUVRSOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-furylmethyl)-5-methylindoline-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

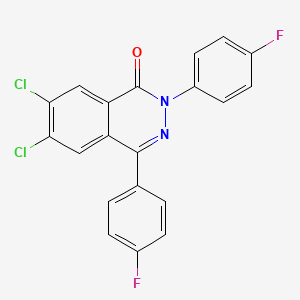
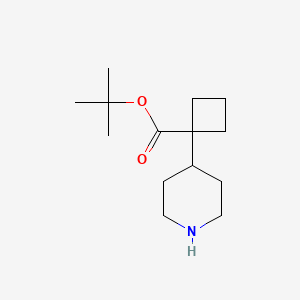
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)
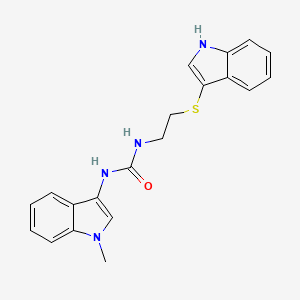
![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)
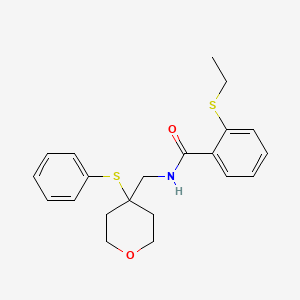
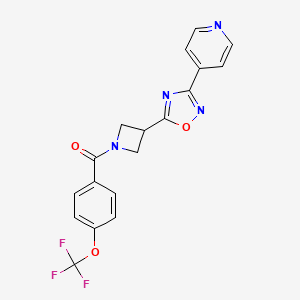
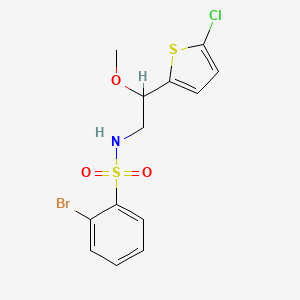
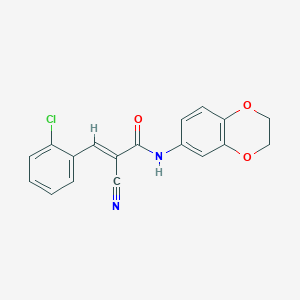
![Methyl 2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetate](/img/structure/B2956743.png)
![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2956744.png)